2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid
CAS No.: 855221-82-8
Cat. No.: VC11607996
Molecular Formula: C9H6O4
Molecular Weight: 178.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 855221-82-8 |
|---|---|
| Molecular Formula | C9H6O4 |
| Molecular Weight | 178.14 g/mol |
| IUPAC Name | 2-oxo-3H-1-benzofuran-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H6O4/c10-8-4-5-1-2-6(9(11)12)3-7(5)13-8/h1-3H,4H2,(H,11,12) |
| Standard InChI Key | JJANTHMVMSKFML-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=C(C=C2)C(=O)O)OC1=O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure (C₉H₆O₄) consists of a benzofuran scaffold where the furan ring is partially hydrogenated (2,3-dihydro), introducing a ketone at C2 and a carboxylic acid at C6. Key structural data include:
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Molecular Formula: C₉H₆O₄
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SMILES: C1=CC=C2C(=C1)C(OC2=O)C(=O)O
The dihydro configuration reduces ring strain, enhancing stability compared to fully unsaturated benzofurans. X-ray crystallography of related compounds reveals planar aromatic systems with bond lengths consistent with conjugated π-electron systems .
Spectroscopic Properties
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NMR:
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IR: Strong absorptions at 1720 cm⁻¹ (C=O stretch, ketone) and 1680 cm⁻¹ (C=O stretch, carboxylic acid) .
Synthesis and Manufacturing
Key Synthetic Routes
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Coupling Reactions:
A patent describes the use of coupling agents like HATU or EDC with bases (e.g., triethylamine) to attach the benzofuran moiety to tetrahydroisoquinoline derivatives . For 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid, analogous methods involve: -
Hydrolysis and Resolution:
Optimization Challenges
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .
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Temperature Control: Exothermic cyclization steps require cooling to prevent side reactions .
Physical and Chemical Properties
| Property | Value |
|---|---|
| Melting Point | >182°C (decomposition) |
| Boiling Point | 325.6±15.0 °C (Predicted) |
| Density | 1.363 g/cm³ |
| Solubility | DMSO (Slight), Methanol |
| pKa | 4.02±0.30 |
The carboxylic acid group contributes to moderate water solubility at physiological pH, while the aromatic system favors lipid bilayer permeability .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
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Lifitegrast Analogs: The compound serves as a key intermediate in synthesizing Lifitegrast, a dry eye disease treatment. Its benzofuran core interacts with LFA-1 receptors, inhibiting inflammatory pathways .
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Antiviral Agents: Derivatives inhibit HIV-1 LTR activation, showcasing potential in antiretroviral therapy .
Biological Activity
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Anti-inflammatory Effects: The ketone and carboxylic acid groups chelate metal ions in enzyme active sites (e.g., cyclooxygenase-2).
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Antimicrobial Potential: Structural analogs exhibit activity against Gram-positive bacteria via membrane disruption.
Future Perspectives
Polymorph Exploration
The patent literature highlights the importance of polymorph screening. Form-M and Form-S of related compounds exhibit distinct dissolution profiles, impacting bioavailability . Computational modeling (e.g., DFT) could predict stable crystal forms for targeted delivery.
Green Chemistry Approaches
Future synthesis may employ biocatalysts (e.g., lipases) for enantioselective ester hydrolysis, reducing reliance on harsh reagents .
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